molecular formula C44H76N2O14S B601236 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin CAS No. 612069-31-5

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin

货号: B601236
CAS 编号: 612069-31-5
分子量: 889.17
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin (CAS: 612069-31-5) is a synthetic process impurity of azithromycin, a macrolide antibiotic. Structurally, it is derived from azithromycin through demethylation at the 3'-N position followed by sulfonylation with a 4-methylphenylsulfonyl group. Its molecular formula is C₄₄H₇₆N₂O₁₄S, with a molecular weight of 889.14 . This compound is pharmacopeially recognized, with specifications in the USP-NF and European Pharmacopoeia (EP), where it is classified under azithromycin impurities (e.g., "Impurity H" in EP and "Related Compound H" in USP) . Regulatory guidelines cap its individual impurity limit at 1.0% and total impurities at 3.0% in azithromycin drug substances .

作用机制

Target of Action

The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit . The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis .

Mode of Action

Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins .

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins . This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

Azithromycin, the parent compound, is known to have a bioavailability of approximately 37% . It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose .

Result of Action

The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication .

Action Environment

The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit . .

生化分析

Biochemical Properties

Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis . This inhibits the growth of bacteria by preventing the synthesis of essential proteins .

Temporal Effects in Laboratory Settings

Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection .

Metabolic Pathways

Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism .

Transport and Distribution

Azithromycin, the parent compound, is known to have high tissue bioavailability .

Subcellular Localization

Azithromycin, the parent compound, is believed to penetrate and remain within host cells infected by organisms including Mycobacterium avium, Legionella pneumophila, and Borrelia burgdorferi .

生物活性

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin, commonly referred to as Azithromycin Impurity G, is a derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered interest in pharmaceutical research due to its potential biological activities and implications for drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₅S
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 612069-31-5

Structural Characteristics

The compound is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which influences its biological properties. The modification at the N-position alters the pharmacokinetic and pharmacodynamic profiles compared to the parent azithromycin molecule.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial activity against various pathogens. A comparative study was conducted to assess its efficacy against common bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

These results suggest that while the compound retains some antibacterial properties, its efficacy may vary significantly among different bacterial species.

The mechanism by which this compound exerts its antibacterial effects is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby obstructing peptide chain elongation. This action is critical in combating bacterial infections.

Case Studies

  • Case Study on Efficacy in Respiratory Infections :
    A clinical trial involving patients with community-acquired pneumonia evaluated the effectiveness of azithromycin and its impurities, including this compound. The study found that patients treated with azithromycin showed significant improvement in clinical outcomes, although the specific contribution of the impurity was not isolated.
  • Toxicological Assessment :
    Another study focused on the safety profile of azithromycin impurities, including this compound. The findings indicated that while low concentrations were generally well tolerated, higher doses led to adverse effects such as gastrointestinal disturbances.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a longer half-life compared to some other macrolides, which may contribute to its sustained antibacterial activity.

Parameter Value
Half-life68 hours
Volume of distribution31 L/kg
Clearance0.2 L/h/kg

These parameters suggest that the compound could be beneficial in formulations requiring prolonged action against bacterial infections.

常见问题

Basic Research Questions

Q. How is 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin identified and quantified in azithromycin formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. The compound's unique sulfonyl and demethyl modifications alter its retention time and mass-to-charge ratio, enabling differentiation from azithromycin and other impurities. For example, in USP monographs, relative retention times (RRT) are critical: this compound has an RRT of 1.4 compared to azithromycin (RRT 1.0) under specified chromatographic conditions . Calibration curves using certified reference standards (e.g., USP Azithromycin Identity RS) ensure accuracy.

Q. What structural features differentiate this compound from azithromycin and related macrolides?

  • Methodological Answer : The compound is a semi-synthetic derivative of azithromycin with two key modifications:

  • 3'-N-Demethylation : Removal of a methyl group from the desosamine sugar moiety.
  • Sulfonylation : Introduction of a 4-methylphenyl sulfonyl group at the 3'-N position.
    These changes reduce basicity and alter solubility, impacting interactions with biological targets and chromatographic behavior. Comparative structural analysis (see table below) highlights its distinct pharmacological and analytical properties .
CompoundStructural FeaturesKey Differentiators
AzithromycinLactone ring, desosamine sugarBroad-spectrum antibiotic activity
This compoundDemethylated desosamine + sulfonyl groupModified pharmacokinetics, impurity role

Advanced Research Questions

Q. What challenges arise in developing validated HPLC methods for this compound in complex matrices?

  • Methodological Answer : Key challenges include:

  • Peak Co-elution : Overlapping peaks with structurally similar impurities (e.g., 3'-N-demethylazithromycin, RRT 0.57) require optimized mobile phases (e.g., phosphate buffer-acetonitrile gradients) and column selectivity adjustments .
  • Validation Parameters : Linearity (1–150% of specification limit), precision (RSD <2%), and robustness (pH/temperature variations) must be rigorously tested. Discrepancies in USP validation data, such as peak disregard thresholds (RRT <0.29 or >1.31), highlight the need for lab-specific verification .

Q. How does the stability profile of this compound under stress conditions compare to azithromycin?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) reveal:

  • Acidic Conditions : Azithromycin undergoes lactone ring hydrolysis, while the sulfonyl group in this compound enhances resistance to acid degradation.
  • Oxidative Stress : The 4-methylphenyl sulfonyl group may increase susceptibility to peroxide-mediated degradation compared to azithromycin.
    Stability-indicating methods (e.g., gradient HPLC with photodiode array detection) are essential to monitor degradation pathways and establish shelf-life .

Q. How should researchers address contradictory data in impurity quantification across pharmacopeial standards?

  • Methodological Answer : Discrepancies in impurity limits (e.g., USP vs. EP) often stem from variability in validation datasets. For example, USP initially rejected revising peak disregard thresholds due to insufficient supporting data . Researchers should:

  • Cross-validate Methods : Compare in-house data with pharmacopeial guidelines using collaborative studies.
  • Leverage Orthogonal Techniques : Pair HPLC with LC-MS/MS to resolve ambiguities in co-eluting peaks .

相似化合物的比较

Comparison with Structurally Similar Azithromycin Impurities

Structural Modifications and Molecular Properties

Key structural analogs include:

Compound Name Structural Modification Molecular Formula Molecular Weight CAS Number
3'-N-Demethyl-3'-N-formylazithromycin (Impurity F) 3'-N-demethylation + formylation C₃₉H₇₁N₃O₁₂ 774.00 612069-28-0
3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethylazithromycin (Impurity H) 3'-N-demethylation + 4-acetylamino sulfonylation C₄₅H₇₇N₃O₁₅S 932.17 612069-30-4
6-Demethylazithromycin (Azaerythromycin A) 6-O-demethylation C₃₇H₇₀N₂O₁₂ 735.97 76801-85-9
  • Polarity and Solubility: The sulfonyl group in the target compound increases polarity compared to the formyl group in Impurity F but reduces it relative to the acetylamino-sulfonyl group in Impurity H .
  • Retention Behavior : HPLC retention times differ significantly due to structural variations:
Compound Retention Time (Relative to Azithromycin) Chromatographic Conditions (HPLC)
3'-N-Demethyl-3'-N-formylazithromycin 0.32 C18 column, phosphate buffer/ACN gradient
3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin 1.26–2.14 Same as above
3-Deoxyazithromycin (azithromycin B) 1.31–1.60 Same as above

The longer retention time of the target compound compared to Impurity F reflects its higher hydrophobicity from the bulky 4-methylphenylsulfonyl group.

Regulatory and Analytical Significance

  • Impurity Limits :

    • Target Compound : Maximum individual limit of 1.0% (USP/EP), with total impurities ≤3.0% .
    • Impurity F : Similar limits (1.0% individual, 3.0% total) but earlier elution simplifies chromatographic resolution .
    • Impurity H : Higher molecular weight and polarity necessitate stricter method validation for quantification .
  • Synthetic Pathways: The target compound likely forms during sulfonylation steps in azithromycin synthesis, analogous to Impurity H’s acetylamino-sulfonylation . Demethylation is a common step in generating N-modified azithromycin impurities .

Stability and Bioactivity Considerations

  • Stability : Sulfonyl-containing impurities (e.g., target compound, Impurity H) exhibit greater stability under acidic conditions compared to formylated analogs due to stronger electron-withdrawing effects .
  • Bioactivity: While azithromycin impurities are typically non-therapeutic, sulfonylated derivatives may exhibit altered pharmacokinetics due to increased protein binding affinity .

准备方法

Demethylation of Azithromycin to 3'-N-Desmethylazithromycin

The demethylation step is pivotal for generating the intermediate 3'-N-desmethylazithromycin, which serves as the precursor for subsequent sulfonylation. The most well-documented method involves oxidation-reduction chemistry , as detailed in a Chinese patent .

Oxidation of Azithromycin

Azithromycin’s tertiary amine at the 3'-N position is oxidized to an N-oxide using hydrogen peroxide (H₂O₂) in methanol. The reaction proceeds under mild conditions (20–25°C, 4–6 hours), yielding crude 3'-N-azithromycin oxide. Key parameters include:

ParameterValue/Description
SolventMethanol
Oxidant30% H₂O₂
Temperature20–25°C
Reaction Time4–6 hours
Yield85–90% (crude)

The crude product is recrystallized from acetone to enhance purity (>95%) .

Reduction of 3'-N-Azithromycin Oxide

The N-oxide intermediate is reduced to 3'-N-desmethylazithromycin using ferrous sulfate (FeSO₄) in hydrochloric acid (HCl). This step cleaves the N–O bond and selectively removes one methyl group:

3’-N-Azithromycin oxide+FeSO4+HCl3’-N-Desmethylazithromycin+Fe2O3+H2O\text{3'-N-Azithromycin oxide} + \text{FeSO}4 + \text{HCl} \rightarrow \text{3'-N-Desmethylazithromycin} + \text{Fe}2\text{O}3 + \text{H}2\text{O}

ParameterValue/Description
Reducing AgentFeSO₄ in 10% HCl
SolventWater/acetone mixture
Temperature40–50°C
Reaction Time2–3 hours
Yield70–75%

The product is extracted with dichloromethane and purified via column chromatography .

Sulfonylation of 3'-N-Desmethylazithromycin

The second step involves introducing the tosyl group to the secondary amine of 3'-N-desmethylazithromycin. While explicit protocols for this reaction are scarce in the provided sources, the methodology can be inferred from general sulfonylation practices and azalide derivatization strategies .

Reaction with Tosyl Chloride

3'-N-Desmethylazithromycin is treated with tosyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), to facilitate nucleophilic substitution:

3’-N-Desmethylazithromycin+TsCl+TEA3’-N-Tosylazithromycin+TEA\cdotpHCl\text{3'-N-Desmethylazithromycin} + \text{TsCl} + \text{TEA} \rightarrow \text{3'-N-Tosylazithromycin} + \text{TEA·HCl}

ParameterValue/Description
SolventDichloromethane (DCM) or THF
BaseTriethylamine (TEA)
Temperature0–5°C (initial), then 25°C
Reaction Time12–18 hours
Yield60–65%

Optimization Challenges

  • Steric Hindrance : The bulky macrolide skeleton of azithromycin impedes sulfonylation, necessitating excess TsCl (2.5–3.0 equivalents) .

  • Purification : The product is purified via preparative HPLC using a C18 column and a mobile phase of acetonitrile/phosphate buffer (46:54 v/v, pH 11.0) .

Analytical Characterization

The final product is validated using orthogonal analytical techniques:

High-Performance Liquid Chromatography (HPLC)

USP-NF guidelines specify a reversed-phase HPLC method with amperometric detection :

ColumnC18 (4.6 mm × 25 cm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate buffer (46:54)
Flow Rate1.0 mL/min
DetectionAmperometric (E₁: +0.70 V, E₂: +0.82 V)
Retention Time~15.2 minutes

Spectroscopic Data

  • IR (KBr) : Peaks at 1725 cm⁻¹ (C=O), 1376 cm⁻¹ (S=O), and 1165 cm⁻¹ (C–N) .

  • MS (ESI+) : m/z 889.1 [M+H]⁺, consistent with the molecular formula C₄₄H₇₆N₂O₁₄S .

属性

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSFKCLSYSRGC-XOZZEHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210128
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-31-5
Record name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612069-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。